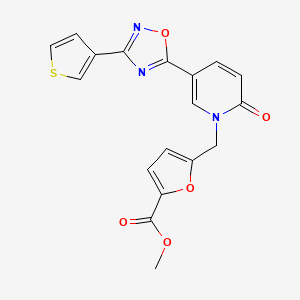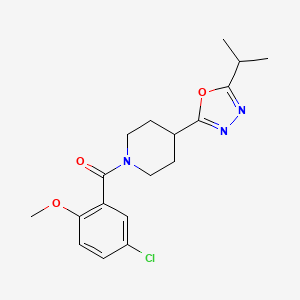![molecular formula C17H21N3O5 B2502609 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941938-72-3](/img/structure/B2502609.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide" is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole group, and a 2-oxopyrrolidine structure. These functional groups suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives has been studied using X-ray diffraction techniques. For example, the structures of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide have been determined, revealing the importance of hydrogen bonding in the molecular packing of these compounds . While the exact structure of "this compound" is not provided, insights into its structure could be inferred from related compounds.
Chemical Reactions Analysis
The chemical reactivity of oxalamide derivatives and related compounds can be complex. For example, thermolysis of N-arylnicotinamide oximes leads to a variety of products, including benzimidazoles, arylamines, and phenols, through a free radical mechanism involving the homolysis of N–O and/or C–N bonds . This suggests that the compound may also undergo various chemical reactions, potentially leading to a diverse set of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds can affect the compound's solubility, melting point, and crystalline structure . The benzo[d][1,3]dioxole and 2-oxopyrrolidine groups in "this compound" may also contribute to its physical and chemical properties, such as its potential biological activity or interaction with other molecules.
Applications De Recherche Scientifique
Anticonvulsant Applications
- A study designed and synthesized new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potent anticonvulsant activities in preclinical models. These compounds combined chemical fragments of known antiepileptic drugs, demonstrating higher potency and better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
Medicinal Chemistry Synthesis
- Research on Cu-catalyzed N-arylation of oxazolidinones and amides demonstrated the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide as a promoter, highlighting the compound's role in facilitating efficient and diverse N-arylation product formations (Bhunia et al., 2022).
Coordination Chemistry
- The synthesis and characterization of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were reported, where new aromatic carboxylic acids were prepared by modifying hydroxyl hydrogens of 3,5-dihydroxy benzoic acid. These studies contribute to the understanding of photophysical properties and potential applications in luminescence (Sivakumar et al., 2011).
Heterocyclic Chemistry
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides was developed, providing a new method for the synthesis of anthranilic acid derivatives and oxalamides. This showcases the versatility and efficiency of the synthetic route for producing complex molecules (Mamedov et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These factors are typically determined through laboratory testing and are regulated by agencies like the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) .
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-10-12-4-5-13-14(9-12)25-11-24-13/h4-5,9H,1-3,6-8,10-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMMJXCXLSAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)

![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)

![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)



![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)
![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)
![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)
![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)